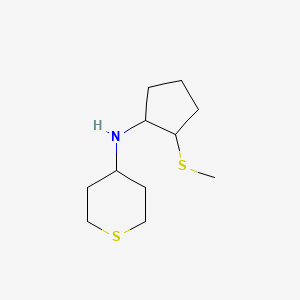![molecular formula C12H7ClFNO3S B6629497 4-[(5-Chlorothiophene-2-carbonyl)amino]-2-fluorobenzoic acid](/img/structure/B6629497.png)
4-[(5-Chlorothiophene-2-carbonyl)amino]-2-fluorobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(5-Chlorothiophene-2-carbonyl)amino]-2-fluorobenzoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BAY 43-9006 or Sorafenib and has been extensively studied for its therapeutic properties.
Wirkmechanismus
Sorafenib inhibits the activity of multiple kinases, including Raf-1, VEGFR-2, and PDGFR-β. By inhibiting these kinases, Sorafenib prevents the growth and spread of cancer cells. Additionally, Sorafenib has been found to induce apoptosis or programmed cell death in cancer cells.
Biochemical and Physiological Effects:
Sorafenib has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients and oxygen to tumors. Sorafenib also inhibits the activity of certain enzymes and proteins that are involved in the growth and spread of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
Sorafenib has several advantages for lab experiments, including its ability to inhibit the activity of multiple kinases and induce apoptosis in cancer cells. However, Sorafenib has some limitations, such as its high cost and potential toxicity.
Zukünftige Richtungen
There are several future directions for the study of Sorafenib. One potential area of research is the development of new and more effective forms of Sorafenib that have fewer side effects and greater efficacy. Additionally, Sorafenib could be studied for its potential use in combination with other cancer treatments, such as chemotherapy or radiation therapy. Finally, Sorafenib could be studied for its potential use in the treatment of other diseases, such as cardiovascular disease or inflammatory diseases.
Synthesemethoden
The synthesis of Sorafenib involves the condensation of 4-chloro-3-nitrobenzoic acid with 2,3,4,5-tetrafluorophenol in the presence of a base. The resulting intermediate is then reacted with 5-chloro-2-thiophenecarbonyl chloride to form Sorafenib.
Wissenschaftliche Forschungsanwendungen
Sorafenib has been extensively studied for its therapeutic properties and has been found to be effective against various types of cancer, including liver, kidney, and thyroid cancer. It works by inhibiting the activity of certain enzymes and proteins that are involved in the growth and spread of cancer cells.
Eigenschaften
IUPAC Name |
4-[(5-chlorothiophene-2-carbonyl)amino]-2-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClFNO3S/c13-10-4-3-9(19-10)11(16)15-6-1-2-7(12(17)18)8(14)5-6/h1-5H,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQZHWGAVCMEJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=CC=C(S2)Cl)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClFNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7,7-dimethyl-N-(2-methylsulfanylcyclohexyl)-2-oxabicyclo[3.2.0]heptan-6-amine](/img/structure/B6629415.png)
![[(1R,4S)-4-[(4-chlorophenyl)methylamino]cyclopent-2-en-1-yl]methanol](/img/structure/B6629418.png)
![N-(6-fluoropyridin-3-yl)bicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B6629434.png)
![[2-(3,4-dihydro-2H-chromen-4-ylamino)cyclohexyl]methanol](/img/structure/B6629443.png)

![2-[(1,3-Dimethylpyrazole-4-carbonyl)amino]-3-methylbutanoic acid](/img/structure/B6629453.png)
![2-[1-(Pyrazolo[1,5-a]pyridine-3-carbonyl)piperidin-4-yl]acetic acid](/img/structure/B6629469.png)
![2-[Ethyl-(4-fluoro-2-iodobenzoyl)amino]acetic acid](/img/structure/B6629473.png)
![4-(Pyrazolo[1,5-a]pyridine-3-carbonylamino)cyclohexane-1-carboxylic acid](/img/structure/B6629484.png)
![4-[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]-2-fluorobenzoic acid](/img/structure/B6629493.png)
![(2S)-2-[[2-(6-methylpyridin-3-yl)acetyl]amino]propanoic acid](/img/structure/B6629505.png)
![2-Fluoro-4-[[2-(2-methyl-1,3-thiazol-4-yl)acetyl]amino]benzoic acid](/img/structure/B6629509.png)
![N-[2-(cycloheptylamino)ethyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B6629513.png)
